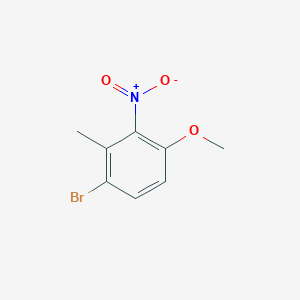
1-Bromo-4-metoxi-2-metil-3-nitrobenceno
Descripción general
Descripción
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3. It is a derivative of benzene, characterized by the presence of bromine, methoxy, methyl, and nitro functional groups. This compound is notable for its applications in various fields of scientific research and industrial processes.
Aplicaciones Científicas De Investigación
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is used in several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors due to its structural similarity to certain biological substrates.
Análisis Bioquímico
Biochemical Properties
The nitro group is a hybrid of two equivalent resonance structures, which can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Nitro compounds can influence cell function by interacting with various cellular pathways .
Molecular Mechanism
Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene typically involves multi-step reactions. One common method includes the nitration of 4-bromo-2-methylphenol, followed by methylation of the hydroxyl group to form the methoxy group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and methyl iodide or dimethyl sulfate for methylation .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity. These methods often involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is a strong electron-withdrawing group. This makes the aromatic ring less reactive towards electrophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-bromo-4-methoxy-2-methyl-3-aminobenzene .
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene in chemical reactions involves its functional groups. The nitro group, being electron-withdrawing, influences the reactivity of the aromatic ring, making it less susceptible to electrophilic attack. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds .
Comparación Con Compuestos Similares
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene can be compared with similar compounds such as:
1-Bromo-4-nitrobenzene: Lacks the methoxy and methyl groups, making it less versatile in certain synthetic applications.
4-Bromo-3-nitroanisole: Similar structure but without the methyl group, affecting its reactivity and applications.
1-Bromo-2-methyl-4-nitrobenzene: The position of the nitro and methyl groups differs, leading to variations in chemical behavior and reactivity.
These comparisons highlight the unique structural features of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, which contribute to its specific applications and reactivity in various chemical processes.
Propiedades
IUPAC Name |
1-bromo-4-methoxy-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOPBDDNOSELGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463441 | |
| Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85598-13-6 | |
| Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


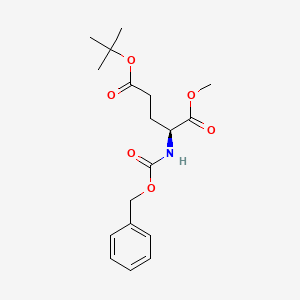
![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)
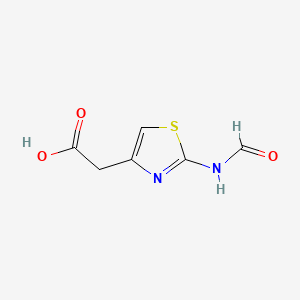
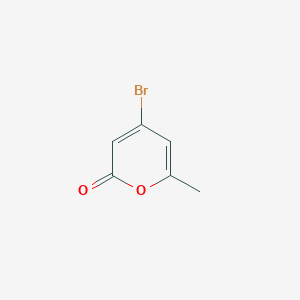

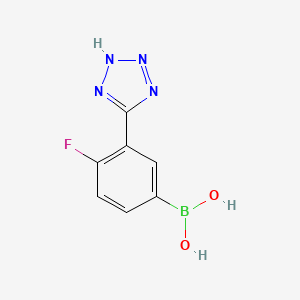
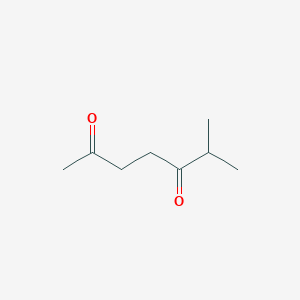
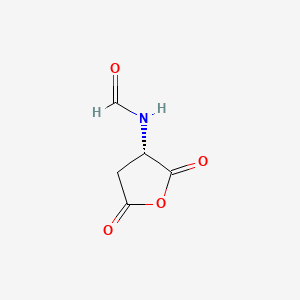

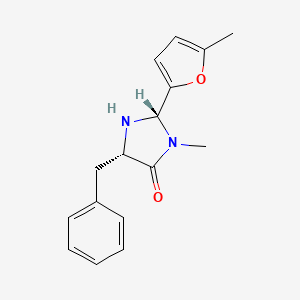
![(1R,3R,4R,7S)-3-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B1338969.png)
![4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol](/img/structure/B1338974.png)
